molecular formula C11H13BrClN B1380062 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 92847-10-4

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1380062
CAS No.: 92847-10-4
M. Wt: 274.58 g/mol
InChI Key: XDWSGEVRHKFKHC-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a halogenated tetrahydropyridine derivative with a bromine substituent at the meta position of the phenyl ring. This compound is structurally characterized by a partially saturated pyridine ring, which confers unique electronic and steric properties. It is commonly utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules, particularly those targeting neurological and psychiatric disorders . The compound is commercially available (CAS RN 70684-82-1) with high purity (>97.0%) and is priced at €701.00/50 mg, reflecting its specialized applications in research .

Properties

IUPAC Name

4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-4,8,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWSGEVRHKFKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 4-Halopyridine Derivatives

  • Synthesis of 4-bromopyridine hydrochloride salt is achieved by treating 4-aminopyridine with hydrobromic acid and bromine at low temperatures (0–10°C), followed by diazotization with sodium nitrite and isolation as hydrochloride salt by bubbling HCl gas into an organic solvent solution (e.g., dichloromethane).

Formation of N-Substituted Pyridinium Salts

  • The 4-halopyridine hydrochloride salt is reacted with alkylating or arylating agents in suitable solvents to form N-substituted pyridinium salts (e.g., N-benzyl or N-methyl pyridinium salts).

Reduction to Tetrahydropyridine Intermediate

  • The N-substituted pyridinium salt is reduced, often using hydride sources or catalytic hydrogenation, to yield the corresponding tetrahydropyridine intermediate.

Carbamate Formation and Protection

  • The tetrahydropyridine intermediate is reacted with alkyl or aryl chloroformates (e.g., benzyl chloroformate) to form carbamate intermediates, which can be purified by silica gel chromatography.

  • Protection of amine groups using tert-butoxycarbonyl (BOC) groups is common to stabilize intermediates during subsequent transformations.

Suzuki Cross-Coupling for Aryl Substitution

  • The key step to install the 3-bromophenyl substituent at the 4-position involves Suzuki cross-coupling reactions between boronate esters derived from tetrahydropyridine intermediates and 3-bromophenyl halides.

  • Typical conditions include palladium catalysts (e.g., Pd(dppf)Cl2), bases such as potassium acetate, and solvents like 1,4-dioxane or tetrahydrofuran at 65–110°C.

Deprotection and Hydrochloride Salt Formation

  • After coupling, deprotection of BOC groups and conversion to the hydrochloride salt is performed by refluxing with aqueous hydrochloric acid.

  • The hydrochloride salt is isolated by extraction, washing, basification, and re-extraction with organic solvents, followed by drying and crystallization.

Example Synthesis Procedure

Step Reagents/Conditions Description Outcome
1 4-Aminopyridine + HBr + Br2 (0–10°C) Bromination and diazotization 4-Bromopyridine hydrochloride salt
2 4-Bromopyridine hydrochloride + alkyl/aryl halide N-alkylation/arylation N-substituted pyridinium salt
3 Reduction (hydride or catalytic hydrogenation) Conversion to tetrahydropyridine intermediate 1,2,3,6-tetrahydropyridine derivative
4 Benzyl chloroformate, silica gel chromatography Carbamate formation and purification Carbamate intermediate (e.g., benzyl 4-bromo-5,6-dihydropyridine-1-carboxylate)
5 Suzuki coupling (Pd catalyst, base, 3-bromophenyl boronate) Installation of 3-bromophenyl group at 4-position 4-(3-Bromophenyl)-tetrahydropyridine derivative
6 Reflux with 6N HCl, extraction, basification Deprotection and salt formation 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Research Findings and Analysis

  • The Suzuki coupling step is critical for high yield and selectivity. Use of bispinacolato borane derivatives and Pd catalysts with dppf ligands provides good conversion rates.

  • Protection with BOC groups enhances stability during cross-coupling and allows for clean deprotection under acidic conditions.

  • The hydrochloride salt formation improves the compound's crystallinity and purity, facilitating isolation and characterization.

  • The bromination and diazotization steps require careful temperature control to avoid side reactions and ensure high purity of the 4-bromopyridine intermediate.

  • Alternative routes involving direct halogenation of phenyl-substituted tetrahydropyridines have been reported but are less efficient compared to the stepwise pyridinium salt route.

Summary Table of Preparation Steps and Conditions

Preparation Stage Key Reagents Conditions Notes
4-Bromopyridine salt formation 4-Aminopyridine, HBr, Br2, NaNO2 0–10°C, aqueous medium Diazotization and halogenation
N-Substitution Alkyl/aryl halides Ambient temperature, suitable solvent Formation of pyridinium salts
Reduction to tetrahydropyridine Hydride source or catalytic hydrogenation Mild conditions Selective reduction
Carbamate protection Benzyl chloroformate, base Ambient temperature, 12 hrs Purification by chromatography
Suzuki coupling Pd catalyst, base, boronate ester 65–110°C, dioxane or THF Installation of 3-bromophenyl
Deprotection and salt formation 6N HCl, reflux 6 hrs reflux, extraction Hydrochloride salt isolation

This comprehensive synthesis route for this compound is supported by multiple patent disclosures and research articles, providing a robust and reproducible methodology for laboratory and industrial scale preparation.

Scientific Research Applications

Neuropharmacological Studies

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is primarily investigated for its neuroprotective properties. It is structurally related to compounds that modulate dopaminergic activity, making it a candidate for studying conditions like Parkinson's disease (PD).

  • Mechanism of Action : The compound may act on dopamine receptors or influence dopamine transporters, potentially alleviating motor deficits associated with PD.
  • Case Study : In preclinical models, compounds similar to 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine have shown promise in reversing motor deficits induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to create PD models in animals .

Synthesis of Analog Compounds

The compound serves as an intermediate in the synthesis of various tetrahydropyridine derivatives. These derivatives are often explored for their potential therapeutic effects against neurological disorders.

  • Synthetic Pathways : The synthesis involves palladium-catalyzed reactions under controlled conditions to yield high-purity products. For instance, hydrogenation reactions using palladium on carbon can convert related compounds into more biologically active forms .

Antitumor Activity

Emerging research suggests that tetrahydropyridine derivatives may exhibit antitumor properties. Preliminary studies indicate that this compound could inhibit the proliferation of certain cancer cell lines.

  • Mechanistic Insights : The compound's ability to modulate signaling pathways involved in cell growth and apoptosis is under investigation. This aspect opens avenues for developing new anticancer agents based on its structure .

Data Tables

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the tetrahydropyridine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Bromine vs. Fluorine: The bromine substituent in this compound enhances lipophilicity compared to the 4-fluorophenyl analog (logP ~2.5 vs. However, fluorinated analogs are preferred in pharmaceuticals (e.g., paroxetine) due to metabolic stability and reduced toxicity .
  • Positional Isomerism : The 3-bromo and 4-bromo isomers (CAS 70684-82-1 vs. 103855-00-1) may exhibit divergent binding profiles. For example, 4-substituted phenyl groups in MPTP analogs are strongly associated with neurotoxicity , whereas 3-substituted derivatives are less studied but may offer safer profiles.

Neurotoxicity vs. Therapeutic Potential

  • MPTP Derivatives: MPTP and its analogs (e.g., 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) are notorious for inducing Parkinsonism via selective destruction of substantia nigra neurons . In contrast, 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine lacks the 1-methyl group critical for MPTP’s toxicity, suggesting a safer profile for therapeutic exploration.
  • Paroxetine-Related Impurities : The fluorophenyl analog (4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine HCl) is a tightly controlled impurity in paroxetine hydrochloride (≤0.0001%), emphasizing the sensitivity of tetrahydropyridine derivatives to structural modifications in drug development .

Biological Activity

Overview

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS No. 92847-10-4) is an organic compound characterized by a tetrahydropyridine ring substituted with a brominated phenyl group. This structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is of interest due to its possible interactions with various biological targets, including enzymes and receptors involved in neurological disorders and cancer.

  • IUPAC Name : 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine; hydrochloride
  • Molecular Formula : C11H12BrN·HCl
  • Molecular Weight : 270.58 g/mol
  • InChI Key : XDWSGEVRHKFKHC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The brominated phenyl group enhances the compound's lipophilicity and binding affinity to various receptors. It is hypothesized that the compound may act as a modulator of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For example, studies have shown that tetrahydropyridine derivatives can inhibit neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease. The protective effects are believed to be mediated through antioxidant mechanisms and the modulation of apoptotic pathways .

Anticancer Potential

Recent studies have suggested that tetrahydropyridine derivatives possess anticancer activity. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, one study reported that a related tetrahydropyridine compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the standard chemotherapy drug bleomycin . The mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study evaluated the neuroprotective effects of tetrahydropyridine derivatives in mouse models of Parkinson's disease. Mice treated with these compounds showed significant improvements in motor function and reduced levels of oxidative stress markers compared to untreated controls. Histological analyses revealed decreased neuronal loss in treated animals .

Case Study 2: Anticancer Activity in Human Cell Lines

In another study focusing on cancer therapy, researchers synthesized several tetrahydropyridine derivatives and assessed their cytotoxic effects on human leukemia cell lines (CEM-13 and U-937). The results indicated that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics, suggesting their potential as novel anticancer agents .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismIC50 (µM)Mechanism of ActionReference
NeuroprotectionMouse ModelsN/AAntioxidant activity; inhibition of apoptosis
AnticancerHuman Leukemia Cells0.12 - 2.78Induction of apoptosis via caspase activation
CytotoxicityFaDu Tumor Cells<10Apoptosis induction; disruption of cell cycle

Q & A

Q. Q1: What are the optimal synthetic routes for 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling a bromophenyl moiety to a tetrahydropyridine scaffold via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions. Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) is critical. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H-NMR in deuterated dimethyl sulfoxide (DMSO-d6) should resolve aromatic protons (δ 7.2–7.8 ppm) and tetrahydropyridine protons (δ 2.5–3.5 ppm). Purity ≥95% is achievable with iterative recrystallization .

Q. Q2: How should researchers handle safety and waste disposal for this compound during experiments?

Methodological Answer: Safety protocols include using fume hoods, nitrile gloves, and protective eyewear. The compound’s hydrochloride salt may release HCl vapor upon decomposition; thus, neutralization with sodium bicarbonate is advised before disposal. Waste must be segregated into halogenated organic containers and processed by certified waste management services. Refer to safety data sheets (SDS) for specific H-codes (e.g., H315: skin irritation) and P-codes (e.g., P264: wash hands post-handling) .

Q. Q3: What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer: Key techniques include:

  • 1H^1H- and 13C^{13}C-NMR : To confirm substitution patterns and ring saturation.
  • FT-IR : A carbonyl stretch (C=O) near 1680 cm1^{-1} (if present) and C-Br vibrations at ~560 cm1^{-1}.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H]+^+) and isotopic patterns (bromine’s 1:1 79Br/81Br^{79}Br/^{81}Br signature).
  • Elemental analysis : To validate C, H, N, and Cl content within ±0.4% deviation .

Advanced Research Questions

Q. Q4: How can computational methods resolve contradictions in experimental spectroscopic data for structural isomers?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict NMR chemical shifts and IR frequencies for candidate structures. Compare computed data with experimental results to distinguish between regioisomers. For example, a 0.3 ppm deviation in 1H^1H-NMR signals may confirm the 3-bromophenyl substitution over 4-bromophenyl analogs. Software like Gaussian 09 or ORCA is recommended .

Q. Q5: What strategies mitigate degradation of this compound under varying pH conditions?

Methodological Answer: Stability studies in buffered solutions (pH 1–13) reveal degradation kinetics. At pH > 10, the tetrahydropyridine ring undergoes hydrolysis, forming pyridine derivatives. Stabilization strategies include:

  • Lyophilization : Store as a lyophilized powder at -20°C.
  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous experiments.
  • Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidative ring opening .

Q. Q6: How can X-ray crystallography address uncertainties in the compound’s stereochemistry?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 113 K resolves bond lengths (C-Br: ~1.89 Å) and dihedral angles between the bromophenyl and tetrahydropyridine moieties. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 refines the structure to R-factor <0.04. For unstable crystals, cryoprotection with Paratone-N oil is advised .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
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4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

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